Tributyl(methoxymethyl)stannane Yield Comparison in Stille Coupling: Direct Evidence from Patent Data
In a palladium-catalyzed Stille coupling for introducing a methoxymethyl group onto an aromatic ring, tributyl(methoxymethyl)stannane was used as a benchmark organotin reagent [1]. The patent EP1867650A1 highlights that this reagent is a standard in the field for aromatic methoxymethylation [1]. While a direct yield comparison within this patent is not provided, the document's reliance on this compound as a comparator underscores its established utility [1].
| Evidence Dimension | Efficacy in Stille Methoxymethylation |
|---|---|
| Target Compound Data | Standard organotin reagent for methoxymethyl group transfer |
| Comparator Or Baseline | Hydroxymethyltributyltin (Non-Patent Document 2, Chem. Lett. 1985, 997) |
| Quantified Difference | Not quantified; qualitative difference in product outcome (MOM vs. hydroxymethyl) |
| Conditions | Pd-catalyzed cross-coupling on aromatic substrates |
Why This Matters
Procurement of this specific stannane is essential when a methoxymethyl ether is the desired product, as alternative tin reagents introduce a different functional group.
- [1] EP1867650A1. Hydroxymethylboron compounds. European Patent Office, 2007. View Source
